molecular formula C20H24INO2 B2780680 2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide CAS No. 1025707-60-1

2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide

Cat. No.: B2780680
CAS No.: 1025707-60-1
M. Wt: 437.321
InChI Key: PDGZEGONCOXAFD-LBEJWNQZSA-M
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Description

This compound is a pyridinium salt featuring a hexyl chain at the 1-position, an (E)-configured ethenyl bridge, and a 2H-1,3-benzodioxol-5-yl substituent. The iodide counterion stabilizes the cationic pyridinium core.

Properties

IUPAC Name

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24NO2.HI/c1-2-3-4-6-13-21-14-7-5-8-18(21)11-9-17-10-12-19-20(15-17)23-16-22-19;/h5,7-12,14-15H,2-4,6,13,16H2,1H3;1H/q+1;/p-1/b11-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGZEGONCOXAFD-LBEJWNQZSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=CC=C1C=CC2=CC3=C(C=C2)OCO3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[N+]1=CC=CC=C1/C=C/C2=CC3=C(C=C2)OCO3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.

    Synthesis of the Ethenyl Intermediate: The benzodioxole is then reacted with an appropriate aldehyde under basic conditions to form the ethenyl intermediate.

    Quaternization of Pyridine: The ethenyl intermediate is then reacted with hexyl iodide in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodide ion can be substituted with other nucleophiles such as cyanide or thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium cyanide or sodium thiocyanate in an aqueous or organic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alkane or alcohol.

    Substitution: Formation of nitriles or thiocyanates.

Scientific Research Applications

2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogous compounds include:

  • Pyridinium N-substituent: The hexyl chain in the target compound contrasts with shorter alkyl groups (e.g., methyl or ethyl) in analogs like 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide () and 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide (). The hexyl group may reduce crystal symmetry (centrosymmetric vs. non-centrosymmetric) by introducing steric bulk, which is crucial for NLO activity .
  • Aryl Substituents: The benzodioxol moiety in the target compound differs from methoxy or ethoxy-substituted phenyl groups in analogs.
  • Counterion : All compared compounds use iodide, which facilitates charge balance and influences crystal packing via hydrogen bonding (e.g., O–H···I or C–H···I interactions) .

Crystallographic and NLO Properties

Compound Space Group Centrosymmetric? NLO Activity Key Interactions
Target compound (hypothetical) Unknown Likely non-centrosym. Potential π–π stacking, C–H···O/I (inferred)
1-Methylpyridinium (4-methoxyphenyl) analog P1 (triclinic) Yes None C–H···I, no π–π stacking
1-Methylpyridinium (4-ethoxyphenyl) analog P1 (triclinic) Yes None π–π stacking (3.6 Å), O–H···I
  • Crystal Packing: Analogs with methyl/ethyl groups crystallize in centrosymmetric space groups (e.g., P1), precluding NLO activity. The hexyl chain in the target compound may disrupt symmetry, favoring non-centrosymmetric packing essential for second-harmonic generation .
  • Hydrogen Bonding : Water molecules in hydrated analogs (e.g., ) mediate O–H···I bonds, forming layered structures. The benzodioxol group’s oxygen atoms could introduce additional C–H···O interactions, altering supramolecular assembly .

Electronic and Functional Properties

  • π-Conjugation : The benzodioxol group’s electron-donating nature may enhance intramolecular charge transfer (ICT) compared to alkoxy-substituted analogs, increasing β values .
  • Solubility : The hexyl chain improves organic solubility, advantageous for solution-processed NLO materials.

Biological Activity

The compound 2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide is a pyridinium derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22NC_{18}H_{22}N with a molecular weight of approximately 270.38 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Benzodioxole derivativeStaphylococcus aureus32 µg/mL
Benzodioxole derivativeEscherichia coli64 µg/mL

Neuropharmacological Effects

The compound has been investigated for its psychoactive effects. A study on related benzodioxole derivatives suggested that they might act as entactogens, facilitating emotional openness and connection in therapeutic settings. The N-methyl derivative was found to be nonhallucinogenic and exhibited novel psychoactive effects, indicating potential applications in psychotherapy .

Cytotoxicity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways. For example, research highlighted that compounds with similar structural features could trigger apoptotic pathways in human breast cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Interaction with Receptors : The compound may interact with serotonin receptors, influencing mood and perception.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival.
  • Modulation of Cell Signaling Pathways : The compound could alter signaling pathways related to inflammation and apoptosis.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated various benzodioxole derivatives for their antimicrobial efficacy. The results indicated that certain derivatives displayed potent activity against resistant strains of bacteria, suggesting potential for development into new antibiotics .

Neuropharmacological Research

A clinical trial assessed the psychological effects of a related compound in patients undergoing psychotherapy. Results showed significant improvements in emotional well-being and reduced anxiety levels among participants treated with the benzodioxole derivative compared to placebo .

Q & A

Q. What are the established synthetic routes for preparing 2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide, and what key reaction parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between a pyridinium iodide precursor (e.g., 1-hexylpyridinium iodide) and a substituted benzodioxol-containing aldehyde. A common approach involves refluxing reagents in a polar solvent (e.g., ethanol or water) with a base catalyst like piperidine to facilitate aldol condensation. For example, analogous pyridinium salts have been prepared using a 1:1 molar ratio of reactants under controlled heating (80–100°C) to optimize the E/Z isomer ratio . Key parameters include reaction temperature, solvent polarity, and catalyst concentration, which affect reaction kinetics and product stereochemistry. Post-synthesis purification via recrystallization (e.g., using methanol/water mixtures) is critical to isolate the pure E-isomer.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy (in deuterated solvents like DMSO-d₆ or CDCl₃) identifies proton environments and carbon frameworks. For example, the ethenyl group’s E-configuration is confirmed by coupling constants (J ≈ 16 Hz for trans protons) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using a Bruker APEXII CCD diffractometer) determines molecular geometry and packing. Data refinement with SHELXL software reveals bond lengths, angles, and space group symmetry (e.g., centrosymmetric P1 space group in related pyridinium salts) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions (e.g., DFT calculations) for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, crystal packing forces, or approximations in computational models. To address this:
  • Perform solvent-correlated DFT simulations (e.g., using Gaussian 09 with PCM solvent models) to match experimental NMR shifts .
  • Compare crystallographic bond lengths/angles with gas-phase DFT-optimized structures to identify packing-induced distortions .
  • Validate computational methods against analogous compounds with resolved crystal structures to calibrate theoretical parameters .

Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence its physicochemical properties?

  • Methodological Answer : X-ray studies of related pyridinium salts reveal stabilization via:
  • C–H···I Hydrogen Bonds : Between the pyridinium cation’s alkyl/aromatic protons and the iodide anion (bond distances ~2.8–3.0 Å) .
  • π-π Stacking : Benzodioxol and pyridinium rings may engage in offset stacking (distance ~3.5 Å), affecting melting points and solubility .
  • Van der Waals Interactions : Hexyl chains contribute to hydrophobic packing, influencing crystal morphology and dissolution kinetics.

Q. How can researchers evaluate the compound’s potential as a bioactive agent, and what experimental models are appropriate for preliminary screening?

  • Methodological Answer :
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like kinases or GPCRs, leveraging the benzodioxol group’s propensity for aromatic interactions .
  • In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa or MCF-7) and antimicrobial activity (microdilution method) .
  • Spectroscopic Probes : Monitor DNA/RNA interaction via fluorescence quenching or circular dichroism to assess intercalation potential .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for analogous pyridinium salts?

  • Methodological Answer : Variations often stem from:
  • Reagent Purity : Impurities in the aldehyde or iodide precursor reduce yields. Use HPLC-grade reagents and monitor reaction progress via TLC .
  • Isomerization During Purification : The E-isomer may partially convert to the Z-form during recrystallization. Optimize solvent polarity (e.g., use acetonitrile for minimal isomerization) .
  • Catalyst Efficiency : Piperidine concentration impacts reaction rate; perform kinetic studies to identify ideal stoichiometry .

Methodological Best Practices

  • Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .
  • Crystallography : For air-sensitive crystals, mount samples under inert oil and collect data at low temperatures (e.g., 100 K) to minimize degradation .
  • Data Reproducibility : Archive raw NMR, XRD, and MS data in open-access repositories (e.g., Cambridge Structural Database) for peer validation .

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